molecular formula C15H14BrN3O3 B11555961 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11555961
M. Wt: 364.19 g/mol
InChI Key: WUKPZHGDHYWFPY-GIJQJNRQSA-N
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Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated methoxyphenol group and a pyridinylmethylidene acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and pyridine-4-carbaldehyde.

    Formation of Intermediate: The 4-bromo-2-methoxyphenol undergoes a reaction with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Final Product: The acetohydrazide is then condensed with pyridine-4-carbaldehyde under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide moiety can be reduced to form a hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products may include 4-bromo-2-methoxybenzoic acid.

    Reduction: Products may include 2-(4-bromo-2-methoxyphenoxy)acetohydrazine.

    Substitution: Products may include 2-(4-aminophenoxy)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The brominated phenol group may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-2-METHYLANILINO)METHYL-6-METHOXYPHENOL
  • 4-BROMO-2-(4-CYCLOHEXYLANILINO)METHYL-6-METHOXYPHENOL
  • 4-BROMO-2-(4-ISOPROPYLANILINO)METHYL-6-METHOXYPHENOL

Uniqueness

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a brominated methoxyphenol group and a pyridinylmethylidene acetohydrazide moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H14BrN3O3/c1-21-14-8-12(16)2-3-13(14)22-10-15(20)19-18-9-11-4-6-17-7-5-11/h2-9H,10H2,1H3,(H,19,20)/b18-9+

InChI Key

WUKPZHGDHYWFPY-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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